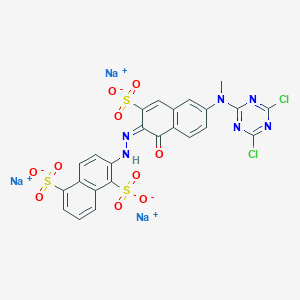
2,4,7-Trimethyl-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-Trimethyl-1,8-naphthyridine (TMN) is a heterocyclic compound that has gained significant interest in scientific research due to its unique properties. TMN is a derivative of naphthyridine and is used in a variety of applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent.
作用機序
The mechanism of action of 2,4,7-Trimethyl-1,8-naphthyridine is complex and not fully understood. However, it is believed that 2,4,7-Trimethyl-1,8-naphthyridine exerts its effects through multiple pathways, including the inhibition of reactive oxygen species (ROS) production, the activation of apoptotic pathways, and the regulation of gene expression. 2,4,7-Trimethyl-1,8-naphthyridine has also been shown to interact with metal ions such as copper and zinc, which may contribute to its antioxidant and anti-cancer effects.
Biochemical and Physiological Effects
2,4,7-Trimethyl-1,8-naphthyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,4,7-Trimethyl-1,8-naphthyridine can inhibit ROS production, induce apoptosis in cancer cells, and regulate gene expression. In vivo studies have shown that 2,4,7-Trimethyl-1,8-naphthyridine can reduce oxidative stress and inflammation, improve cognitive function, and inhibit tumor growth. However, more research is needed to fully understand the biochemical and physiological effects of 2,4,7-Trimethyl-1,8-naphthyridine.
実験室実験の利点と制限
One of the main advantages of 2,4,7-Trimethyl-1,8-naphthyridine is its versatility. 2,4,7-Trimethyl-1,8-naphthyridine can be used in a variety of applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent. Additionally, 2,4,7-Trimethyl-1,8-naphthyridine is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using 2,4,7-Trimethyl-1,8-naphthyridine in lab experiments. For example, 2,4,7-Trimethyl-1,8-naphthyridine is not water-soluble, which can make it difficult to use in biological assays. Additionally, 2,4,7-Trimethyl-1,8-naphthyridine can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for 2,4,7-Trimethyl-1,8-naphthyridine research. One area of interest is the development of 2,4,7-Trimethyl-1,8-naphthyridine-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the use of 2,4,7-Trimethyl-1,8-naphthyridine as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2,4,7-Trimethyl-1,8-naphthyridine, as well as its potential applications in other scientific fields.
Conclusion
In conclusion, 2,4,7-Trimethyl-1,8-naphthyridine is a versatile compound that has gained significant interest in scientific research due to its unique properties. 2,4,7-Trimethyl-1,8-naphthyridine can be synthesized through a variety of methods and has a variety of potential applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent. While more research is needed to fully understand the biochemical and physiological effects of 2,4,7-Trimethyl-1,8-naphthyridine, its potential for use in a variety of scientific fields makes it an exciting area of research.
合成法
2,4,7-Trimethyl-1,8-naphthyridine can be synthesized through a variety of methods, including the Pinner reaction, the Skraup reaction, and the Friedländer synthesis. The most common method for synthesizing 2,4,7-Trimethyl-1,8-naphthyridine is the Pinner reaction, which involves the reaction of 2,4,6-trimethylpyridine with phosphorus oxychloride and an alcohol. The Skraup reaction and the Friedländer synthesis are also effective methods for synthesizing 2,4,7-Trimethyl-1,8-naphthyridine, but they require more complex starting materials and conditions.
科学的研究の応用
2,4,7-Trimethyl-1,8-naphthyridine has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of 2,4,7-Trimethyl-1,8-naphthyridine is as a fluorescent probe for detecting metal ions. 2,4,7-Trimethyl-1,8-naphthyridine has a high affinity for metal ions such as copper and zinc, and it can be used to detect these ions in biological samples. 2,4,7-Trimethyl-1,8-naphthyridine has also been studied for its antioxidant properties, which make it a potential candidate for treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. Additionally, 2,4,7-Trimethyl-1,8-naphthyridine has been investigated as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
14757-44-9 |
|---|---|
製品名 |
2,4,7-Trimethyl-1,8-naphthyridine |
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC名 |
2,4,7-trimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H12N2/c1-7-6-9(3)13-11-10(7)5-4-8(2)12-11/h4-6H,1-3H3 |
InChIキー |
WJJNPDSYYWZSBC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC(=N2)C)C |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC(=N2)C)C |
同義語 |
2,4,7-Trimethyl-1,8-naphthyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




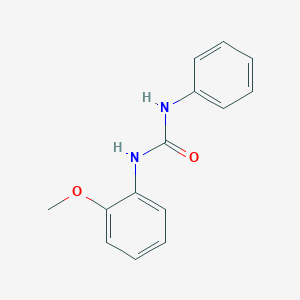
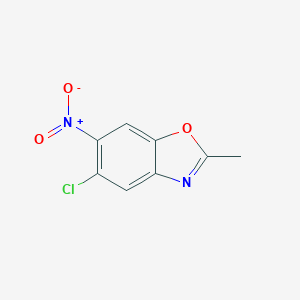
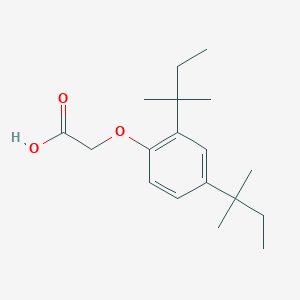



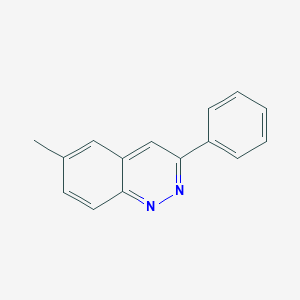

![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
